molecular formula C11H16O B2705569 1-(2,4,6-Trimethylphenyl)ethan-1-ol CAS No. 31108-34-6

1-(2,4,6-Trimethylphenyl)ethan-1-ol

Cat. No.: B2705569
CAS No.: 31108-34-6
M. Wt: 164.248
InChI Key: GHPVPUABXGJRAW-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethylphenyl)ethan-1-ol, also known as mesitylcarbinol, is an organic compound with the molecular formula C11H16O and a molecular weight of 164.24 g/mol . It is a derivative of mesitylene, featuring a hydroxyl group attached to the ethan-1-ol moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4,6-Trimethylphenyl)ethan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 1-(2,4,6-trimethylphenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically proceeds as follows:

1-(2,4,6-Trimethylphenyl)ethanone+NaBH4This compound\text{1-(2,4,6-Trimethylphenyl)ethanone} + \text{NaBH}_4 \rightarrow \text{this compound} 1-(2,4,6-Trimethylphenyl)ethanone+NaBH4​→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(2,4,6-trimethylphenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can yield 1-(2,4,6-trimethylphenyl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 1-(2,4,6-Trimethylphenyl)ethanone

    Reduction: 1-(2,4,6-Trimethylphenyl)ethane

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2,4,6-Trimethylphenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4,6-trimethylphenyl)ethan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various substitution and addition reactions. In biological systems, its mechanism of action may involve interactions with cellular components, leading to potential antimicrobial or antioxidant effects .

Comparison with Similar Compounds

1-(2,4,6-Trimethylphenyl)ethan-1-ol can be compared with other similar compounds such as:

    1-(2,4,6-Trimethylphenyl)ethanone: The ketone derivative, which is more reactive in oxidation reactions.

    1-(2,4,6-Trimethylphenyl)ethane: The fully reduced form, which lacks the hydroxyl group and is less reactive.

    2,4,6-Trimethylphenol: A phenolic compound with similar structural features but different reactivity due to the presence of the hydroxyl group on the aromatic ring.

The uniqueness of this compound lies in its balanced reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPVPUABXGJRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31108-34-6
Record name 1-(2,4,6-trimethylphenyl)ethan-1-ol
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